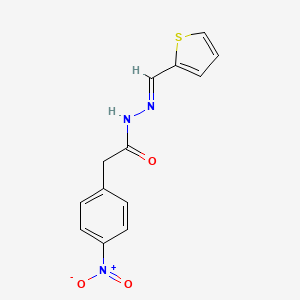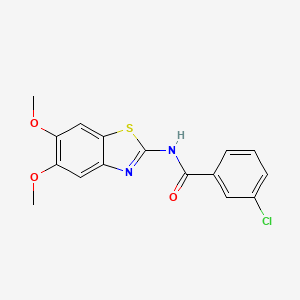
3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as benzothiazole and benzamide are recurrent in the literature, suggesting that the compound may have similar properties or applications as those described in the papers.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide involves an efficient synthetic methodology that exploits the reactivity of cyanomethylene functionality to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety . Similarly, the synthesis of dimethoxy benzothieno[2,3-c]quinolines includes steps like photocyclization, chlorination, and dechlorination . These methods indicate that the synthesis of the compound would likely involve careful selection of starting materials and reaction conditions to introduce the chloro, dimethoxy, and benzothiazole groups in a controlled manner.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry . These techniques would be essential in confirming the structure of "this compound" as well. The localization of a hydrogen atom at the nitrogen atom of the benzamide group has been confirmed in similar compounds, which could be relevant for understanding the binding properties of the compound .
Chemical Reactions Analysis
The reactivity of the benzothiazole and benzamide moieties suggests that the compound could participate in various chemical reactions. For example, metal chelates can be formed under deprotonization with different metal ions . This indicates that "this compound" might also form complexes with metals, which could be relevant for its potential biological activity or use in material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized and are likely to influence their biological activity. For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl ring of thiazole derivatives has been shown to affect their antimicrobial activity . Therefore, the dimethoxy groups in the compound of interest may play a significant role in modulating its properties and potential biological activities.
Scientific Research Applications
Antimicrobial Applications
The antimicrobial properties of benzothiazole derivatives have also been explored. Obasi et al. (2017) synthesized N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, and evaluated their antibacterial activities against various strains including E. coli, Staphylococcus aureus, and others. The compounds showed significant activity, highlighting the potential of benzothiazole derivatives in developing new antimicrobial agents (Obasi et al., 2017).
Photovoltaic Applications
In the field of materials science, the modification of polymer structures using benzothiazole derivatives has been studied for improving the efficiency of solar cells. Chu et al. (2011) investigated the impact of adding dimethyl sulfoxide to a polymer solution on the morphology and performance of bulk heterojunction solar cells. Their research demonstrates how molecular adjustments in polymers, potentially including benzothiazole derivatives, can lead to significant improvements in photovoltaic devices (Chu et al., 2011).
Corrosion Inhibition
Benzothiazole derivatives have been identified as effective corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole compounds and assessed their performance as corrosion inhibitors for steel in acidic environments. Their findings suggest that these derivatives can provide excellent protection against corrosion, making them valuable for industrial applications (Hu et al., 2016).
properties
IUPAC Name |
3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-12-7-11-14(8-13(12)22-2)23-16(18-11)19-15(20)9-4-3-5-10(17)6-9/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOPIHRTWAZNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2492460.png)
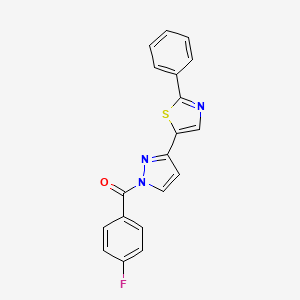
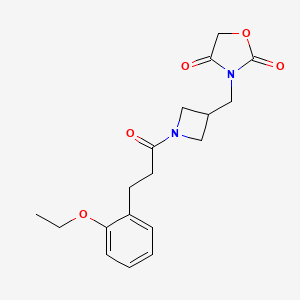
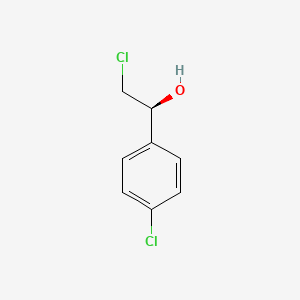
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopentanecarboxamide](/img/structure/B2492464.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2492468.png)
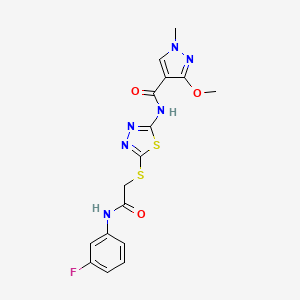
![8-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B2492470.png)



